2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
Description
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-3-15(14-20)19-9-7-18(8-10-19)11-12-22-17-6-4-5-16(13-17)21-2/h4-6,13,15,20H,3,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQCQYTYXFIXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCN(CC1)CCOC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenol and 2-chloroethylamine.
Formation of Intermediate: 3-Methoxyphenol reacts with 2-chloroethylamine under basic conditions to form 2-(3-methoxyphenoxy)ethylamine.
Piperazine Formation: The intermediate is then reacted with piperazine to form 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]ethanol.
Final Step: The final step involves the reaction of 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]ethanol with butanal under reductive amination conditions to yield 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-one.
Reduction: The major product is 2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[2-(2-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
- 2-[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
- 2-[4-[2-(3-Ethoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol
Uniqueness
2-[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern on the phenoxy and piperazine moieties. This unique structure may confer distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
